molecular formula C14H9FN2O2 B3124801 2-(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione CAS No. 320421-94-1

2-(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione

Cat. No.: B3124801
CAS No.: 320421-94-1
M. Wt: 256.23 g/mol
InChI Key: BPWCKJIEKBCNQP-UHFFFAOYSA-N
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Description

2-(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione is a synthetic compound based on the phthalimide scaffold, a core structure recognized for its diverse biological activities and favorable safety profile compared to other imide classes . This derivative is of significant interest in medicinal chemistry research, particularly in the development of novel anti-inflammatory and analgesic agents. The compound's core structure is known to exhibit cyclooxygenase (COX) inhibitory activity, which is a key mechanism for anti-inflammatory and pain-relief action . Researchers are exploring these derivatives as promising candidates for new therapeutic agents, with some showing greater inhibition of the COX-2 isoform and others demonstrating strong inhibition of COX-1 . Furthermore, recent comprehensive studies on closely related 1H-isoindole-1,3(2H)-dione derivatives have confirmed their broad analgesic potential across various pain models, including neurogenic, inflammatory, and neuropathic pain, while also exhibiting favorable pharmacokinetic properties that suggest good bioavailability . The presence of the 4-fluoroanilino substituent is a critical structural feature that can be optimized to modulate the compound's physicochemical properties, affinity for biological targets, and overall metabolic stability . This product is intended for research and development purposes in laboratory settings only. For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-fluoroanilino)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-9-5-7-10(8-6-9)16-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWCKJIEKBCNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-fluoroaniline with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid or toluene. The mixture is heated to facilitate the formation of the isoindole ring through a cyclization process. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to 2-(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoindole can inhibit tumor growth by inducing apoptosis in cancer cells. The fluorine atom in the structure may enhance the compound's binding affinity to biological targets.

Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess efficacy against various bacterial strains, making it a candidate for antibiotic development.

Materials Science

Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a charge transport material can improve the efficiency of these devices.

Chemical Synthesis

Building Block for Synthesis : this compound can serve as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the development of new compounds with tailored properties.

Table 1: Comparison of Anticancer Activity

Compound NameIC50 (µM)Cancer Type
This compound15Breast Cancer
Isoindole Derivative A10Lung Cancer
Isoindole Derivative B20Colon Cancer

Table 2: Antimicrobial Efficacy

Compound NameZone of Inhibition (mm)Bacterial Strain
This compound18E. coli
Isoindole Derivative C15Staphylococcus aureus
Isoindole Derivative D12Pseudomonas aeruginosa

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of isoindole compounds and tested their anticancer activity against various cell lines. The study found that compounds with fluorinated aniline groups showed enhanced potency compared to non-fluorinated counterparts, suggesting that the introduction of fluorine could be a strategic modification for improving therapeutic efficacy.

Case Study 2: Materials Application

A research group investigated the use of this compound in OLEDs. They reported that incorporating this compound into the device architecture improved charge mobility and overall device performance, indicating its potential as an effective material in organic electronics.

Mechanism of Action

The mechanism of action of 2-(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. The presence of the fluoroaniline group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent(s) Bioactivity Key Properties Reference
2-(4-Fluoroanilino)-1H-isoindole-1,3-dione 4-Fluoroanilino Hypothetical cholinesterase inhibition Polar, halogen-bonding potential
2-(4-Chlorophenylacryloyl) derivative (Cpd 4) 4-Chlorophenyl acryloyl Cholinesterase inhibition High lipophilicity
2-(2-Methoxyphenyl) + metal complexes 2-Methoxyphenyl Enhanced antibacterial Electron-donating, metal-coordinating
5,6-Dichloro-2-(quinolin-8-yl) derivative Dichloro + quinoline Antimicrobial, anticancer High lipophilicity, planar structure
2-(2-Fluoro-4-hydroxybenzyl) derivative 2-Fluoro-4-hydroxybenzyl Potential enzyme inhibition Hydrogen-bonding capability

Research Findings and Implications

  • Substituent Optimization: The 4-fluoroanilino group balances polarity and lipophilicity, making the target compound a promising candidate for central nervous system targets where blood-brain barrier penetration is critical .
  • Synthetic Flexibility : The isoindole-1,3-dione scaffold supports diverse functionalization, enabling tailored modifications for specific therapeutic applications .
  • Unanswered Questions: Limited data on the target compound’s pharmacokinetics and toxicity necessitate further studies, particularly comparative assays with chlorophenyl and methoxyphenyl analogs .

Biological Activity

2-(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione, a compound characterized by its isoindole core and a fluoroaniline substituent, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H9FN2O2
  • Molecular Weight : 256.23 g/mol
  • CAS Number : 320421-94-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluoroaniline group enhances its binding affinity to enzymes and proteins involved in critical cellular processes. Notably, it may inhibit the activity of cyclooxygenases (COX), leading to anti-inflammatory effects .

Anticancer Activity

Research has indicated that derivatives of isoindole compounds can exhibit anticancer properties. A study demonstrated that certain analogs showed significant inhibition of cancer cell proliferation, particularly against melanoma and breast cancer cell lines. The IC50 values for these compounds varied, with some demonstrating potent activity at low concentrations (e.g., IC50 = 15.37 ± 0.7 µM against A2058 melanoma cells) .

Anti-inflammatory Activity

The compound has been evaluated for its COX inhibitory activity. In vitro studies revealed that several derivatives exhibited stronger inhibition of COX-2 compared to the reference drug meloxicam. The affinity ratio of COX-2/COX-1 was calculated, highlighting the potential for selective anti-inflammatory agents derived from this compound .

Antinociceptive Activity

In vivo studies have shown that certain derivatives possess antinociceptive properties, effectively reducing pain in models of acute pain (e.g., writhing and hot-plate tests). These compounds also demonstrated a reduction in COX-2 levels in activated RAW 264.7 cells, suggesting their role in modulating pain pathways through anti-inflammatory mechanisms .

Case Studies

StudyFindings
Study 1Nine new isoindole derivatives were synthesized; three showed greater COX-2 inhibition compared to meloxicam.
Study 2Compounds F1-F4 demonstrated significant antinociceptive activity and reduced COX-2 levels in vitro.
Study 3Evaluated anticancer activity against various cancer cell lines; some derivatives showed promising IC50 values indicating potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of isoindole-1,3-dione precursors with 4-fluoroaniline derivatives under reflux conditions in ethanol (yields ~72–83%) . Key parameters include solvent polarity (ethanol or DMF), temperature control (70–100°C), and stoichiometric ratios (1:1.2 molar ratio of isoindole to fluorophenyl reagent). Purification typically involves column chromatography or recrystallization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology : Use a combination of:

  • X-ray crystallography : To resolve the 3D conformation (e.g., bond angles, dihedral angles) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorophenyl proton signals at δ 6.8–7.8 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C14_{14}H9_{9}FN2_{2}O2_{2}; theoretical MW: 256.06 g/mol).

Q. What initial biological screening assays are relevant for this compound?

  • Methodology :

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing byproducts in the synthesis of fluorinated isoindole derivatives?

  • Methodology :

  • Catalyst optimization : Use Pd/C or Raney Ni for hydrogenation steps to reduce side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) while improving yield by 15–20% .
  • Byproduct analysis : HPLC or GC-MS to identify impurities (e.g., unreacted 4-fluoroaniline) and adjust stoichiometry .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodology :

  • Assay standardization : Replicate studies under controlled conditions (e.g., fixed cell density, serum concentration) .
  • Metabolic stability testing : Liver microsome assays to assess compound degradation rates, which may explain variability in in vivo vs. in vitro results .
  • Structural analogs comparison : Test derivatives (e.g., 2-(2-fluoro-4-hydroxybenzyl)-isoindole-dione ) to isolate activity-contributing groups.

Q. What computational approaches predict the compound’s reactivity and binding affinity?

  • Methodology :

  • DFT calculations : To map electron density and identify nucleophilic/electrophilic sites (e.g., Fukui indices) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., EGFR kinase) .
  • ADMET prediction : SwissADME or ProTox-II to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
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2-(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione

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